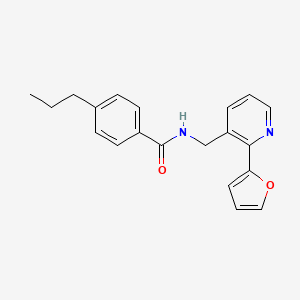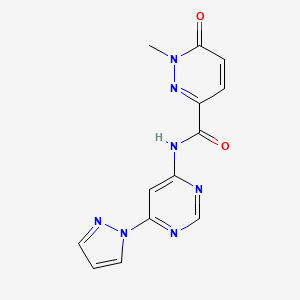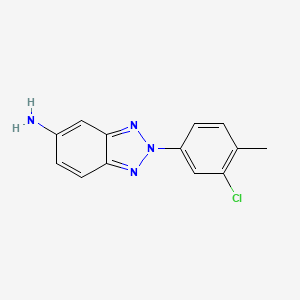![molecular formula C12H14O3 B2732458 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid CAS No. 1225528-06-2](/img/structure/B2732458.png)
2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid” is an organic compound . It’s not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The process starts with the addition of a cyclopropanated intermediate compound to ethanol in a three-necked bottle. This mixture is then cooled under an ice water bath. A potassium hydroxide aqueous solution is slowly added dropwise. After the dropwise addition, the reaction is allowed to stand at room temperature for 3 hours. The ethanol is then removed under reduced pressure. The aqueous phase is slowly adjusted to a pH of about 2 with a hydrochloric acid solution and extracted with ethyl acetate. The combined organic phases are washed once with brine .Molecular Structure Analysis
The molecular formula of “this compound” is C12H14O3. The molecular weight is 206.241. The structure of this compound has been analyzed in various studies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” have been optimized, with emphasis on the cyanation reaction . The reaction involves the use of N, N’ -dimethylthiourea and N-bromosuccinimide .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 206.241. The average mass is 166.174 Da and the monoisotopic mass is 166.062988 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid derivatives have been synthesized for antimicrobial applications. A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid demonstrated significant antimicrobial activities against various microbial strains, highlighting its potential in developing new antimicrobial agents (Noolvi et al., 2016).
Flavor Chemistry
In flavor chemistry, novel synthetic routes have been explored using derivatives of this compound. For instance, 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid was prepared from 2-methoxystyrene, serving as a precursor for tobacco flavor compounds. This showcases the compound's utility in flavor synthesis and its potential for large-scale production (Lu Xin-y, 2013).
Antioxidant and Enzyme Inhibition
The compound's derivatives have also found applications in synthesizing compounds with antioxidant properties and enzyme inhibitory activity. Transition metal complexes of a novel amino acid bearing Schiff base ligand showed selective inhibitory activity against xanthine oxidase, an enzyme involved in oxidative stress-related diseases. This indicates the potential therapeutic applications of these compounds in treating diseases associated with oxidative stress (Ikram et al., 2015).
Crystallography and Structural Analysis
Crystallographic studies have been conducted on derivatives to understand their structural properties better. For example, (3-Methoxyphenyl)acetic acid was studied for its crystalline structure, which is crucial for the synthesis of various tetrahydroisoquinoline compounds, indicating its importance in pharmaceutical synthesis and material science (Choudhury & Row, 2002).
Novel Synthetic Pathways
Research has also focused on novel synthetic pathways involving this compound derivatives for the efficient synthesis of complex molecules. For instance, cyclopropylideneacetic acids and esters have been used in CuX(2)-mediated cyclization reactions to synthesize furanones and pyran-2-ones, highlighting the compound's versatility as a building block in organic synthesis (Huang & Zhou, 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[1-(2-methoxyphenyl)cyclopropyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-10-5-3-2-4-9(10)12(6-7-12)8-11(13)14/h2-5H,6-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFSKUSLRJKBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-4-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2732380.png)

![5-((3-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732382.png)
![2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2732383.png)





![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732393.png)
![1-[2-(4-Ethoxyanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2732395.png)
![1-benzyl-3-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2732397.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2732398.png)